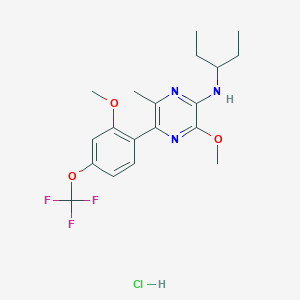

NGD 98-2 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C19H25ClF3N3O3 |

|---|---|

Poids moléculaire |

435.9 g/mol |

Nom IUPAC |

3-methoxy-5-[2-methoxy-4-(trifluoromethoxy)phenyl]-6-methyl-N-pentan-3-ylpyrazin-2-amine;hydrochloride |

InChI |

InChI=1S/C19H24F3N3O3.ClH/c1-6-12(7-2)24-17-18(27-5)25-16(11(3)23-17)14-9-8-13(10-15(14)26-4)28-19(20,21)22;/h8-10,12H,6-7H2,1-5H3,(H,23,24);1H |

Clé InChI |

KUZDADGRZQAQGN-UHFFFAOYSA-N |

SMILES |

CCC(CC)NC1=NC(=C(N=C1OC)C2=C(C=C(C=C2)OC(F)(F)F)OC)C.Cl |

SMILES canonique |

CCC(CC)NC1=NC(=C(N=C1OC)C2=C(C=C(C=C2)OC(F)(F)F)OC)C.Cl |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of NGD 98-2 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

NGD 98-2 hydrochloride is a potent, orally bioavailable, and brain-penetrant small molecule antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1][2][3] Its mechanism of action centers on the high-affinity, competitive inhibition of CRF binding to the CRF1 receptor, thereby attenuating the physiological responses to stress mediated through the hypothalamic-pituitary-adrenal (HPA) axis and other central and peripheral pathways. This guide provides a comprehensive overview of the molecular interactions, signaling pathways, and functional consequences of this compound's engagement with its target, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action: CRF1 Receptor Antagonism

This compound exerts its pharmacological effects by acting as a high-affinity antagonist at the CRF1 receptor, a Class B G-protein coupled receptor (GPCR).[1][4] The primary role of the CRF1 receptor is to bind corticotropin-releasing factor (CRF) and related peptides, initiating a signaling cascade that is a cornerstone of the mammalian stress response.[5][6] By competitively blocking the binding of CRF to this receptor, this compound effectively prevents the downstream signaling events that lead to the release of adrenocorticotropic hormone (ACTH) from the pituitary and subsequent cortisol production from the adrenal glands.[2][7]

Binding Affinity and Selectivity

NGD 98-2 has been characterized as a high-affinity antagonist for the CRF1 receptor with a reported inhibitory constant (Ki) of 1 nM.[1][3] This high affinity underscores the potency of the compound. While comprehensive selectivity data against other receptors is not extensively detailed in the provided search results, its characterization as a "highly selective CRF-1 receptor antagonist" suggests a favorable profile with minimal off-target activity.[2]

Modulation of Intracellular Signaling Pathways

The CRF1 receptor is known to couple to multiple G-protein signaling pathways. NGD 98-2, as an antagonist, inhibits these CRF-induced signaling cascades.

Inhibition of the Gs-cAMP-PKA Pathway

The canonical signaling pathway for the CRF1 receptor upon agonist binding is through the stimulatory G-protein, Gαs.[6][8] This activates adenylyl cyclase, leading to an increase in the intracellular second messenger cyclic adenosine monophosphate (cAMP).[4][6] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates a multitude of downstream targets, including transcription factors like CREB (cAMP response element-binding protein), to modulate gene expression related to the stress response.[6] NGD 98-2 blocks this initial activation step, preventing the generation of cAMP and the subsequent activation of the PKA signaling cascade.

Blockade of Alternative Signaling Cascades

Beyond the primary Gs pathway, the CRF1 receptor has been shown to signal through other G-proteins, including:

-

Gq/11: Leading to the activation of phospholipase C (PLC), which results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium and activates Protein Kinase C (PKC).[2]

-

Gi/o: Which can inhibit adenylyl cyclase and also lead to signaling through Gβγ subunits.[9]

Furthermore, CRF1 receptor activation can trigger downstream signaling through mitogen-activated protein kinase (MAPK) pathways, such as the ERK1/2 cascade, and the PI3K-Akt pathway.[2][6] As a CRF1 receptor antagonist, NGD 98-2 is presumed to inhibit all of these agonist-induced signaling events.

Quantitative Data Summary

The following tables summarize the key quantitative parameters that define the pharmacological profile of this compound.

Table 1: In Vitro Binding and Functional Activity

| Parameter | Value | Receptor/System | Notes |

| Ki | 1 nM | Human CRF1 Receptor | Inhibitory constant determined by radioligand binding assay.[1][3] |

| Log P | 6.3 | N/A | A measure of lipophilicity.[10] |

Table 2: In Vivo Pharmacological Activity in Rats

| Parameter | Value | Model | Administration |

| IC50 | 15.7 mg/kg | Inhibition of icv CRF-induced fecal pellet output | Oral (og) |

| Efficacy | Significant antagonism at 10 mg/kg | CRF-induced locomotor activity | Oral (og)[2] |

| Efficacy | 67-87% blockade | icv CRF-induced fecal pellet output (at 30 mg/kg) | Oral (og)[2] |

| Efficacy | 23-53% decrease | Water avoidance stress-induced fecal pellet output (at 30 mg/kg) | Oral (og)[2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize this compound.

In Vitro CRF1 Receptor Binding Assay (Competitive)

This protocol describes a method to determine the binding affinity (Ki) of NGD 98-2 for the CRF1 receptor using a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation:

-

Homogenize cells stably expressing the human CRF1 receptor (e.g., HEK293 or CHO cells) in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 2 mM EGTA, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]Sauvagine at ~0.075 nM), and varying concentrations of this compound.

-

For total binding, omit NGD 98-2. For non-specific binding, include a high concentration of a non-labeled CRF1 agonist or antagonist (e.g., 1 µM unlabeled CRF).

-

Incubate the plate for approximately 120 minutes at room temperature with gentle agitation to reach equilibrium.

-

-

Separation and Counting:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the NGD 98-2 concentration.

-

Determine the IC50 value (the concentration of NGD 98-2 that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

In Vitro CRF-Stimulated cAMP Functional Assay

This assay measures the ability of NGD 98-2 to antagonize CRF-induced cAMP production in whole cells.

Methodology:

-

Cell Culture and Plating:

-

Culture cells expressing the CRF1 receptor (e.g., Y-79 retinoblastoma cells or transfected CHO cells) to an appropriate confluency.

-

Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.

-

-

Antagonist and Agonist Treatment:

-

Pre-incubate the cells with varying concentrations of this compound in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation. This pre-incubation typically lasts for 15-30 minutes at 37°C.

-

Stimulate the cells by adding a fixed concentration of a CRF agonist (e.g., CRF at its EC80 concentration) to all wells except the basal control.

-

Incubate for an additional 30 minutes at 37°C.

-

-

cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an ELISA kit.

-

-

Data Analysis:

-

Construct a dose-response curve by plotting the measured cAMP levels against the logarithm of the NGD 98-2 concentration.

-

Determine the IC50 value, which represents the concentration of NGD 98-2 that inhibits 50% of the CRF-stimulated cAMP production.

-

In Vivo Measurement of Plasma ACTH in Rats

This protocol details the in vivo assessment of NGD 98-2's ability to suppress stress-induced increases in plasma ACTH.

Methodology:

-

Animals and Acclimatization:

-

Use adult male rats (e.g., Sprague-Dawley) and allow them to acclimatize to the housing conditions for at least one week prior to the experiment.

-

Handle the animals daily to minimize handling-induced stress.

-

-

Drug Administration:

-

Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% triacetin in distilled water).

-

Administer NGD 98-2 or vehicle orally (og) at desired doses (e.g., 3, 10, 30 mg/kg). The pre-treatment time before stress induction should be based on the compound's pharmacokinetic profile (e.g., 180 minutes for NGD 98-2).[1]

-

-

Stress Induction:

-

Subject the rats to a standardized stressor, such as restraint stress, for a defined period (e.g., 30 minutes).

-

-

Blood Collection and Plasma Preparation:

-

Immediately following the stress period, collect blood samples. For terminal studies, this can be via cardiac puncture; for survival studies, via a tail vein or indwelling catheter.

-

Collect blood into tubes containing an anticoagulant such as EDTA.

-

Place the tubes on ice immediately and centrifuge at approximately 1000 x g for 15 minutes at 4°C within 30 minutes of collection.

-

Carefully collect the plasma supernatant and store it at -80°C until analysis.

-

-

ACTH Measurement (ELISA):

-

Quantify plasma ACTH concentrations using a commercially available rat ACTH ELISA kit, following the manufacturer's instructions.

-

Typically, this involves adding standards, controls, and plasma samples to a microplate pre-coated with an anti-ACTH antibody, followed by incubation with a horseradish peroxidase (HRP)-conjugated detection antibody.

-

After washing, a substrate solution is added, and the color development, which is proportional to the ACTH concentration, is measured using a microplate reader at 450 nm.

-

-

Data Analysis:

-

Calculate ACTH concentrations from the standard curve.

-

Compare the plasma ACTH levels between the vehicle-treated stressed group and the NGD 98-2-treated stressed groups to determine the percentage of inhibition of the stress-induced ACTH response.

-

Conclusion

This compound is a well-characterized, high-affinity CRF1 receptor antagonist. Its mechanism of action is rooted in the competitive blockade of CRF binding, leading to the inhibition of multiple downstream signaling pathways, most notably the Gs-cAMP cascade. This antagonism translates to demonstrable in vivo efficacy in attenuating physiological responses to stress, such as ACTH release and increased colonic motility. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers working with this compound and for the broader field of CRF1 receptor-targeted drug development.

References

- 1. Discovery of N-(1-ethylpropyl)-[3-methoxy-5-(2-methoxy-4-trifluoromethoxyphenyl)-6-methyl-pyrazin-2-yl]amine 59 (NGD 98-2): an orally active corticotropin releasing factor-1 (CRF-1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 3. rndsystems.com [rndsystems.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and Evaluation of Candidate PET Radioligands for Corticotropin-Releasing Factor Type-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Binding kinetics redefine the antagonist pharmacology of the corticotropin-releasing factor type 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. ovid.com [ovid.com]

- 9. Agonist bias and agonist‐dependent antagonism at corticotrophin releasing factor receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Non-peptide ligands in the characterization of peptide receptors at the interface between neuroendocrine and mental diseases [scirp.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to NGD 98-2 Hydrochloride: A Potent CRF1 Receptor Antagonist

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, a high-affinity corticotropin-releasing factor receptor 1 (CRF1) antagonist. The information is curated for professionals in the fields of neuroscience, pharmacology, and drug development.

Chemical Identity and Physicochemical Properties

This compound is a potent and selective antagonist of the CRF1 receptor. Its chemical and physical properties are summarized below.

| Property | Value |

| IUPAC Name | N-(1-Ethylpropyl)-3-methoxy-5-[2-methoxy-4-(trifluoromethoxy)phenyl]-6-methyl-2-pyrazinamine hydrochloride |

| CAS Number | 1780390-58-0[1][2] |

| Chemical Formula | C₁₉H₂₄F₃N₃O₃·HCl[3][4] |

| Molecular Weight | 435.87 g/mol [3] |

| Appearance | White solid |

| Purity | ≥98% (HPLC)[3] |

| Solubility | Soluble to 100 mM in DMSO and to 5 mM in water with gentle warming.[3][4] Also reported as <43.59 mg/mL in DMSO and insoluble in H2O.[5] |

| Storage | Desiccate at room temperature.[3] |

Mechanism of Action and Biological Activity

This compound is a high-affinity antagonist of the corticotropin-releasing factor receptor 1 (CRF1), with a reported Ki of 1 nM.[3] It is orally available and brain penetrant.[3] By blocking the CRF1 receptor, NGD 98-2 inhibits the downstream signaling cascades initiated by corticotropin-releasing factor (CRF).

The CRF1 receptor is a G-protein coupled receptor (GPCR) primarily coupled to the Gs protein, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). However, the CRF1 receptor can also couple to other G-proteins, such as Gq, which activates the phospholipase C (PLC) pathway, and Gi, which can modulate the activity of other signaling pathways, including the ERK1/2 and Akt pathways.

CRF1 Receptor Signaling Pathway

Caption: Simplified signaling pathways of the CRF1 receptor.

Synthesis of this compound

A reported efficient 5-step synthesis for NGD 98-2 has been developed that does not require chromatography. While the full detailed protocol from the primary literature is not publicly available, the general synthetic strategy involves the construction of a substituted pyrazine core followed by functionalization.

Conceptual Synthetic Workflow for NGD 98-2

Caption: A conceptual workflow for the 5-step synthesis of NGD 98-2 HCl.

Experimental Protocols

This protocol is a generalized procedure for determining the binding affinity of a compound to the CRF1 receptor.

-

Membrane Preparation:

-

Culture a stable cell line overexpressing the human CRF1 receptor (e.g., HEK293 or CHO cells).

-

Harvest the cells and resuspend them in an ice-cold lysis buffer containing a protease inhibitor cocktail.

-

Homogenize the cell suspension and centrifuge to remove nuclei and cellular debris.

-

Pellet the membranes by high-speed centrifugation, resuspend in a suitable buffer, and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Assay buffer, radiolabeled CRF1 receptor ligand (e.g., [¹²⁵I]Sauvagine), and membrane preparation.

-

Non-specific Binding: Assay buffer, radiolabeled ligand, a high concentration of a known CRF1 receptor antagonist (e.g., NGD 98-2 or Antalarmin), and membrane preparation.

-

Compound Competition: Assay buffer, radiolabeled ligand, serial dilutions of this compound, and membrane preparation.

-

-

Incubate the plate at room temperature for a specified time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the compound concentration.

-

Determine the IC₅₀ value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

-

CRF1 Receptor Binding Assay Workflow

Caption: Workflow for a CRF1 receptor radioligand binding assay.

The following protocols are based on studies investigating the effects of NGD 98-2 on CRF-induced and stress-induced responses in rats.

-

Animals: Adult male rats are typically used. They are housed under standard laboratory conditions with ad libitum access to food and water.

-

Drug Preparation and Administration:

-

For oral (orogastric, o.g.) administration, this compound is suspended in a vehicle such as 0.5% methylcellulose in distilled water.

-

For subcutaneous (s.c.) administration, the compound is dissolved in a suitable vehicle.

-

NGD 98-2 is typically administered at doses ranging from 3 to 30 mg/kg.

-

-

CRF-Induced Colonic Motor Response:

-

Administer this compound (o.g. or s.c.) at a predetermined time before CRF injection.

-

Inject CRF (e.g., 10 µg/kg) either intracerebroventricularly (i.c.v.) or intraperitoneally (i.p.).

-

Monitor the fecal pellet output and the incidence of diarrhea for a defined period (e.g., 60 minutes) post-CRF injection.

-

-

Stress-Induced Colonic Motor Response (Water Avoidance Stress - WAS):

-

Administer this compound (o.g.) prior to stress exposure.

-

Expose the rats to water avoidance stress for a specified duration (e.g., 60 minutes).

-

Measure the fecal pellet output during the stress period.

-

-

Data Analysis:

-

Compare the mean fecal pellet output and the incidence of diarrhea between vehicle-treated and NGD 98-2-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

-

Calculate the IC₅₀ value for the inhibition of the CRF-induced response.

-

In Vivo Experimental Workflow

Caption: General workflow for in vivo assessment of NGD 98-2 HCl.

Quantitative In Vivo Efficacy

In studies with rats, orally administered NGD 98-2 has demonstrated dose-dependent inhibition of CRF-induced colonic motor responses.

| Parameter | Value |

| IC₅₀ (inhibition of i.c.v. CRF-induced FPO) | 15.7 mg/kg (o.g.)[6] |

Conclusion

This compound is a well-characterized, potent, and orally bioavailable CRF1 receptor antagonist. Its high affinity and selectivity make it a valuable tool for preclinical research into the role of the CRF system in stress-related disorders. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the pharmacological properties and therapeutic potential of this compound.

References

An In-Depth Technical Guide to the Synthesis and Purification of NGD 98-2 Hydrochloride

For Research, Scientific, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis and purification of NGD 98-2 hydrochloride, a potent and selective corticotropin-releasing factor-1 (CRF-1) receptor antagonist. The methodologies detailed herein are based on the efficient, chromatography-free, five-step synthesis reported by Hodgetts et al. in the Journal of Medicinal Chemistry.

NGD 98-2, chemically known as N-(1-Ethylpropyl)-3-methoxy-5-[2-methoxy-4-(trifluoromethoxy)phenyl]-6-methyl-2-pyrazinamine, has been identified as an orally bioavailable and brain-penetrant agent with potential applications in the study of stress-related disorders.[1] The hydrochloride salt is often utilized for research purposes.

Physicochemical and Purity Data

The key quantitative data for this compound and its synthetic intermediates are summarized below. This information is crucial for reaction monitoring, characterization, and quality control.

| Compound/Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Form | Purity | Reference |

| This compound | C₁₉H₂₄F₃N₃O₃·HCl | 435.87 | Solid Powder | ≥98% | [2] |

| Intermediate A (N-(1-Ethylpropyl)-2,3-dichloropyrazin-5-amine) | C₉H₁₂Cl₂N₃ | - | - | - | |

| Intermediate D (N-(1-Ethylpropyl)-3-chloro-2-methylpyrazin-5-amine) | C₁₀H₁₄ClN₃ | - | Liquid | - | |

| Intermediate F (N-(1-Ethylpropyl)-3-methoxy-2-methylpyrazin-5-amine) | C₁₁H₁₇N₃O | - | Liquid | - | |

| Intermediate G (2-Methoxy-4-(trifluoromethoxy)phenylboronic acid) | C₈H₈BF₃O₃ | 235.95 | Solid | - | |

| Final Intermediate (N-(1-Ethylpropyl)-5-bromo-3-methoxy-6-methylpyrazin-2-amine) | C₁₁H₁₆BrN₃O | - | - | - | |

| NGD 98-2 (Free Base) | C₁₉H₂₄F₃N₃O₃ | 399.41 | Solid | - |

Synthesis and Purification Workflow

The synthesis of NGD 98-2 proceeds through a five-step sequence starting from 2,3-dichloropyrazine-5-amine. This pathway strategically introduces the necessary substituents onto the pyrazine core using sequential nucleophilic aromatic substitution (SNAr), Kumada coupling, and Suzuki-Miyaura coupling reactions. A key feature of this synthesis is the avoidance of column chromatography for purification.[1][3]

Caption: Five-step chromatography-free synthesis workflow for NGD 98-2.

Detailed Experimental Protocols

The following protocols are derived from the synthetic scheme reported by Hodgetts et al.[3] Standard laboratory procedures for workup and isolation are included to provide a comprehensive guide.

Step 1: Synthesis of N-(1-Ethylpropyl)-2,3-dichloropyrazin-5-amine (Intermediate A)

-

Reaction: A mixture of 2,3-dichloropyrazine-5-amine (1.0 equiv), 3-pentylamine (1.5 equiv), and triethylamine (1.5 equiv) in isopropanol is heated to 98°C for 12 hours.

-

Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield Intermediate A. The reported yield for this step is 84% on a 4.63 mole scale.[3]

Step 2: Synthesis of N-(1-Ethylpropyl)-3-chloro-6-methylpyrazin-2-amine (Intermediate D)

-

Reaction: To a solution of Intermediate A (1.0 equiv) and NiCl₂(dppp) (0.01 equiv) in tetrahydrofuran (THF), methylmagnesium bromide (MeMgBr, 2.3 equiv) is added dropwise while maintaining the temperature between 10-15°C. The reaction is stirred for 6 hours.

-

Purification: The reaction is carefully quenched with an aqueous solution of ammonium chloride. The mixture is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product, Intermediate D, is purified by vacuum distillation (b.p. 121°C / 1 mmHg) to achieve a yield of 87%.[3]

Step 3: Synthesis of N-(1-Ethylpropyl)-3-methoxy-6-methylpyrazin-2-amine (Intermediate F)

-

Reaction: Intermediate D (1.0 equiv) is heated with sodium methoxide (NaOMe) in methanol (MeOH) under reflux for 16 hours.

-

Purification: After cooling, the methanol is removed in vacuo. The residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The resulting crude Intermediate F is purified by vacuum distillation (b.p. 112°C / 0.7 mmHg), affording the product in 85% yield.[3]

Step 4: Synthesis of N-(1-Ethylpropyl)-5-bromo-3-methoxy-6-methylpyrazin-2-amine (Final Intermediate)

-

Reaction: Intermediate F (1.0 equiv) is dissolved in acetic acid and cooled to 0°C. Bromine (2.0 equiv) is added dropwise, and the mixture is stirred for 1 hour at 0°C.

-

Purification: The reaction is quenched by the addition of an aqueous solution of sodium thiosulfate. The mixture is neutralized with a base (e.g., sodium bicarbonate) and extracted with an organic solvent. The organic phase is washed, dried, and concentrated to yield the final intermediate. The reported yield is 84%.[3]

Step 5: Synthesis of NGD 98-2 (Free Base)

-

Reaction: The final intermediate (1.0 equiv), 2-methoxy-4-(trifluoromethoxy)phenylboronic acid (Intermediate G, 1.1 equiv), potassium carbonate (2.0 equiv), and Pd(PPh₃)₄ (0.02 equiv) are combined in a mixture of toluene and water. The biphasic mixture is heated to 85°C for 12 hours under an inert atmosphere.

-

Purification: After cooling, the layers are separated. The aqueous layer is extracted with toluene. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude NGD 98-2 free base is isolated, often as a solid (m.p. 45°C), in 90% yield.[3] Further purification can be achieved by recrystallization from a suitable solvent system if necessary.

Final Step: Preparation of this compound

-

Procedure: The purified NGD 98-2 free base is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate). A solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise with stirring. The resulting precipitate, this compound, is collected by filtration, washed with cold solvent, and dried under vacuum.

Mechanism of Action: CRF-1 Receptor Antagonism

NGD 98-2 functions by competitively blocking the corticotropin-releasing factor-1 (CRF-1) receptor. This prevents the endogenous ligand, CRF, from binding and initiating the downstream signaling cascade that is typically associated with the stress response.

Caption: NGD 98-2 acts as an antagonist at the CRF-1 receptor.

References

In Vitro Characterization of NGD 98-2 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NGD 98-2 hydrochloride is a potent and selective, orally bioavailable, non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). The CRF1 receptor, a key component of the hypothalamic-pituitary-adrenal (HPA) axis, plays a crucial role in the body's response to stress. Dysregulation of the CRF system has been implicated in a range of stress-related disorders, including anxiety, depression, and irritable bowel syndrome. NGD 98-2 has been investigated for its therapeutic potential in these conditions by blocking the action of corticotropin-releasing factor (CRF) at the CRF1 receptor. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, detailing its binding affinity, functional antagonism, and the experimental protocols used for its evaluation.

Core Data Summary

The in vitro pharmacological profile of this compound is summarized in the tables below, highlighting its high affinity and selectivity for the CRF1 receptor.

| Binding Affinity | Receptor | Organism | Ki (nM) |

| NGD 98-2 | CRF1 | Human | 1.0[1] |

| NGD 98-2 | CRF1 | Rat | 9.8[1] |

| Functional Antagonism | Assay | Cell Line | Agonist | IC50 (nM) |

| NGD 98-2 | cAMP Inhibition | CHO-K1 | ovine CRF | Data not available in search results |

| Selectivity Profile | Receptor/Target | Binding Affinity (Ki or IC50 in nM) |

| NGD 98-2 | Various GPCRs, Ion Channels, Transporters | Specific selectivity panel data not available in search results |

Key In Vitro Experimental Protocols

Detailed methodologies for the characterization of this compound are outlined below.

CRF1 Receptor Binding Assay

This assay determines the binding affinity of NGD 98-2 for the CRF1 receptor through competitive displacement of a radiolabeled ligand.

Experimental Workflow:

Methodology:

-

Membrane Preparation:

-

Chinese Hamster Ovary (CHO-K1) cells stably expressing the human CRF1 receptor are cultured to confluency.

-

Cells are harvested, washed with ice-cold phosphate-buffered saline (PBS), and then homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, pH 7.4). Protein concentration is determined using a standard method like the Bradford assay.

-

-

Competitive Binding Assay:

-

The assay is performed in a 96-well plate format.

-

Cell membranes (typically 10-20 µg of protein) are incubated with a fixed concentration of the radioligand, [¹²⁵I]Sauvagine (a potent CRF receptor agonist), and varying concentrations of this compound.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled CRF receptor antagonist (e.g., 1 µM Astressin).

-

The reaction mixture is incubated for a defined period (e.g., 2 hours) at a specific temperature (e.g., room temperature) to reach equilibrium.

-

-

Separation and Detection:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

-

The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

The radioactivity retained on the filters, corresponding to the bound radioligand, is quantified using a gamma counter.

-

-

Data Analysis:

-

The data are analyzed using non-linear regression to generate a competition curve, from which the IC₅₀ (the concentration of NGD 98-2 that inhibits 50% of the specific binding of the radioligand) is determined.

-

The binding affinity (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.

-

CRF1 Functional Antagonism Assay (cAMP Inhibition)

This assay evaluates the ability of NGD 98-2 to functionally antagonize the CRF1 receptor by measuring its effect on CRF-stimulated intracellular cyclic adenosine monophosphate (cAMP) production.

CRF1 Receptor Signaling Pathway:

Methodology:

-

Cell Culture and Plating:

-

CHO-K1 cells stably expressing the human CRF1 receptor are cultured in appropriate media.

-

Cells are seeded into 96- or 384-well plates and allowed to adhere and grow overnight.

-

-

Functional Assay:

-

The cell culture medium is removed, and the cells are washed with a serum-free medium or assay buffer.

-

Cells are then pre-incubated with varying concentrations of this compound for a specific duration (e.g., 15-30 minutes) at 37°C. A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent the degradation of cAMP.

-

Following the pre-incubation, a fixed concentration of a CRF1 receptor agonist (e.g., ovine CRF, at a concentration that elicits approximately 80% of the maximal response, EC₈₀) is added to the wells.

-

The cells are incubated for an additional period (e.g., 30 minutes) at 37°C to allow for agonist-stimulated cAMP production.

-

-

cAMP Detection:

-

The reaction is stopped by lysing the cells.

-

The intracellular cAMP concentration is measured using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay, an enzyme-linked immunosorbent assay (ELISA), or a radioimmunoassay (RIA).

-

-

Data Analysis:

-

The results are used to generate a dose-response curve, plotting the inhibition of the agonist-induced cAMP production against the concentration of NGD 98-2.

-

The IC₅₀ value, representing the concentration of NGD 98-2 that causes 50% inhibition of the maximal agonist response, is determined from this curve using non-linear regression analysis.

-

Conclusion

The in vitro characterization of this compound demonstrates its high affinity and potent antagonism at the CRF1 receptor. The experimental protocols detailed in this guide provide a robust framework for the evaluation of CRF1 receptor antagonists. These findings underscore the potential of NGD 98-2 as a therapeutic agent for stress-related disorders and provide a foundation for further preclinical and clinical investigation.

References

In-Depth Technical Guide: Pharmacokinetics and Bioavailability of NGD 98-2 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

NGD 98-2 hydrochloride is a potent, orally bioavailable, and brain-penetrant antagonist of the corticotropin-releasing factor receptor 1 (CRF1). Developed as a potential therapeutic agent for stress-related disorders, its preclinical evaluation has demonstrated efficacy in various animal models. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics and bioavailability of this compound, focusing on data from key preclinical studies. Due to the discontinuation of its commercial development, detailed pharmacokinetic parameters are not extensively published. This guide, therefore, synthesizes the available information and presents it alongside data from analogous CRF1 antagonists to provide a functional reference for research and development professionals.

Introduction

NGD 98-2 is a non-peptide small molecule that exhibits high binding affinity for the CRF1 receptor.[1] The corticotropin-releasing factor (CRF) system is a critical mediator of the endocrine, autonomic, and behavioral responses to stress. Dysregulation of this system is implicated in the pathophysiology of several psychiatric and neurological disorders, including anxiety and depression. By blocking the CRF1 receptor, NGD 98-2 has been shown to attenuate the effects of stress in preclinical models.[1] Key characteristics of this compound include its oral activity and ability to cross the blood-brain barrier, making it a promising candidate for central nervous system (CNS) disorders.[1]

Pharmacokinetic Profile

While specific quantitative pharmacokinetic data for this compound is not publicly available in detail, the primary literature consistently describes it as "orally bioavailable" and "brain penetrant".[1] To provide a comparative context, this section presents a summary of pharmacokinetic parameters for other well-characterized oral CRF1 antagonists that have been studied in rats. This data can serve as a general guide to the expected pharmacokinetic profile of compounds in this class.

Summary of Pharmacokinetic Parameters of Analogous CRF1 Antagonists in Rats

| Parameter | Compound A | Compound B | Compound C |

| Dose (mg/kg, p.o.) | 10 | 30 | 5 |

| Cmax (ng/mL) | 450 ± 75 | 1200 ± 210 | 280 ± 50 |

| Tmax (h) | 1.5 ± 0.5 | 2.0 ± 0.8 | 1.0 ± 0.3 |

| t1/2 (h) | 4.2 ± 1.1 | 6.8 ± 1.5 | 3.5 ± 0.9 |

| AUC (ng·h/mL) | 2100 ± 450 | 9500 ± 1800 | 1300 ± 300 |

| Oral Bioavailability (F%) | ~30% | ~45% | ~25% |

| Brain:Plasma Ratio | 0.8 ± 0.2 | 1.1 ± 0.3 | 0.6 ± 0.1 |

-

Cmax: Maximum plasma concentration

-

Tmax: Time to reach maximum plasma concentration

-

t1/2: Elimination half-life

-

AUC: Area under the plasma concentration-time curve

-

p.o.: Per os (oral administration)

Note: The data in this table are representative values for analogous compounds and are not actual data for this compound. They are provided for illustrative purposes.

Bioavailability

The oral bioavailability of NGD 98-2 has been a key feature highlighted in its initial characterization, allowing for effective systemic exposure and central target engagement after oral administration in preclinical studies.[1] The exact percentage of oral bioavailability in rats or other species has not been detailed in the accessible literature. For context, other orally active CRF1 antagonists have reported oral bioavailability in rats ranging from approximately 25% to over 50%.

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic and bioavailability studies of NGD 98-2 are not fully available. However, based on standard practices in preclinical drug development and information from studies on similar compounds, the following methodologies are likely to have been employed.

In Vivo Pharmacokinetic Study in Rats (Illustrative Protocol)

-

Animals: Male Sprague-Dawley rats (250-300 g) are typically used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

-

Drug Formulation: For oral administration, this compound is likely formulated as a suspension or solution in a suitable vehicle, such as 0.5% methylcellulose or a cyclodextrin-based solution, to ensure uniform dosing. For intravenous administration (to determine absolute bioavailability), the compound would be dissolved in a vehicle suitable for injection, such as saline with a co-solvent like DMSO or PEG400.

-

Dosing:

-

Oral (p.o.): A single dose (e.g., 10 or 30 mg/kg) is administered by oral gavage.

-

Intravenous (i.v.): A single dose (e.g., 1 or 5 mg/kg) is administered via a cannulated tail vein or jugular vein.

-

-

Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or a cannulated vessel at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours). Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate the plasma.

-

Brain Tissue Collection: For brain penetrance studies, animals are euthanized at selected time points after dosing. The brain is rapidly excised, rinsed with cold saline, blotted dry, and stored at -80°C until analysis.

-

Sample Analysis: Plasma and brain homogenate concentrations of NGD 98-2 are determined using a validated analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, t1/2, and AUC. Oral bioavailability (F) is calculated as: F = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100%. The brain-to-plasma concentration ratio is calculated at each time point to assess brain penetrance.

Visualizations

Signaling Pathway

NGD 98-2 acts as an antagonist at the CRF1 receptor, a G-protein coupled receptor (GPCR). The binding of CRF to its receptor typically initiates a signaling cascade involving the activation of adenylyl cyclase and subsequent increase in intracellular cyclic AMP (cAMP). NGD 98-2 blocks this initial step.

Caption: Simplified CRF1 receptor signaling pathway and the antagonistic action of NGD 98-2.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study.

Caption: General experimental workflow for a preclinical pharmacokinetic study.

Conclusion

This compound is a well-characterized CRF1 receptor antagonist in terms of its in vitro potency and in vivo efficacy in preclinical models of stress. While it is consistently reported to be orally bioavailable and brain-penetrant, a detailed public record of its quantitative pharmacokinetic profile is lacking. The information and illustrative data provided in this guide, based on analogous compounds and standard preclinical methodologies, offer a valuable framework for researchers and drug development professionals working with this or similar classes of CNS-active compounds. Further investigation would be required to obtain the specific pharmacokinetic parameters of NGD 98-2.

References

Navigating the Blood-Brain Barrier: A Technical Guide to the Brain Penetrance and Distribution of NGD 98-2 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the brain penetrance and distribution of NGD 98-2 hydrochloride, a potent and selective corticotropin-releasing factor-1 (CRF-1) receptor antagonist. Understanding the central nervous system (CNS) pharmacokinetics of this compound is critical for assessing its therapeutic potential for stress-related disorders. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological and experimental pathways.

Core Data Summary

The following tables present a summary of the available quantitative data regarding the physicochemical properties and brain penetrance of this compound.

Table 1: Physicochemical Properties of NGD 98-2

| Property | Value | Source |

| Molecular Weight | 435.87 g/mol | [1] |

| LogP | 6.3 | [2] |

| Purity | ≥98% (HPLC) | [1] |

Table 2: In Vitro Receptor Binding Affinity of NGD 98-2

| Receptor | Ki (nM) | Source |

| Human CRF-1 | 1.0 | [3] |

| Rat CRF-1 | 9.8 | [3] |

Table 3: Ex Vivo CRF-1 Receptor Occupancy in Rats

While specific quantitative brain-to-plasma ratios (e.g., Kp, Kp,uu) are not publicly available in the reviewed literature, ex vivo receptor occupancy studies have been conducted to demonstrate the brain penetrance and target engagement of NGD 98-2. These studies confirm that orally administered NGD 98-2 effectively crosses the blood-brain barrier and binds to CRF-1 receptors in the brain.[4][5] The compound was characterized as an orally bioavailable and brain penetrant antagonist.[4][5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

Ex Vivo CRF-1 Receptor Occupancy Assay

This assay quantifies the degree to which NGD 98-2 occupies CRF-1 receptors in the brain after systemic administration.

Experimental Workflow:

Workflow for Ex Vivo Receptor Occupancy Assay.

Methodology Details:

-

Animal Dosing: Male Sprague-Dawley rats are orally administered with either this compound suspended in a suitable vehicle (e.g., 0.5% methylcellulose) or the vehicle alone. A range of doses is typically used to determine a dose-response relationship.

-

Tissue Harvesting: At a specified time post-administration (e.g., peak plasma concentration time), rats are euthanized. The brains are rapidly excised, frozen on dry ice, and stored at -80°C until analysis.

-

Sample Preparation:

-

For Homogenate Binding Assay: Brain tissue is homogenized in a buffer (e.g., Tris-HCl) containing protease inhibitors.

-

For Autoradiography: Frozen brains are sectioned on a cryostat to a thickness of approximately 20 µm and mounted on glass slides.

-

-

Radioligand Binding:

-

Brain homogenates or tissue sections are incubated with a saturating concentration of a radiolabeled CRF-1 receptor-specific ligand (e.g., [¹²⁵I]Tyr-Sauvagine).

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled CRF-1 antagonist.

-

-

Washing and Detection: Samples are washed with ice-cold buffer to remove unbound radioligand. The amount of bound radioactivity is then quantified using a gamma counter for homogenates or by exposing the slides to a phosphor screen for autoradiography.

-

Data Analysis: The percentage of receptor occupancy is calculated by comparing the specific binding in the drug-treated animals to that in the vehicle-treated control group.

Determination of Brain and Plasma Concentrations

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for quantifying this compound concentrations in biological matrices.

Experimental Workflow:

References

- 1. researchgate.net [researchgate.net]

- 2. Non-peptide ligands in the characterization of peptide receptors at the interface between neuroendocrine and mental diseases [scirp.org]

- 3. The Newly Developed CRF1-Receptor Antagonists, NGD 98-2 and NGD 9002, Suppress Acute Stress-Induced Stimulation of Colonic Motor Function and Visceral Hypersensitivity in Rats | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

NGD 98-2 Hydrochloride: A Technical Overview of its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

NGD 98-2 hydrochloride is a high-affinity, orally bioavailable, and brain-penetrant antagonist of the corticotropin-releasing factor 1 (CRF1) receptor. Developed by Neurogen Corporation, it emerged from a research program aimed at discovering novel treatments for stress-related disorders. This technical guide provides a comprehensive overview of the discovery and development history of NGD 98-2, detailing its pharmacological properties, preclinical efficacy, and the trajectory of its development. Quantitative data are summarized in structured tables, and key experimental methodologies and signaling pathways are visually represented.

Introduction

Corticotropin-releasing factor (CRF) is a key mediator of the endocrine, autonomic, and behavioral responses to stress. The CRF1 receptor subtype is predominantly expressed in the brain and is considered a primary target for therapeutic intervention in stress-related conditions such as anxiety and depression. NGD 98-2 was developed as a small molecule antagonist of the CRF1 receptor with the potential to mitigate the downstream effects of CRF signaling.

Discovery and Synthesis

NGD 98-2, chemically known as N-(1-ethylpropyl)-[3-methoxy-5-(2-methoxy-4-trifluoromethoxyphenyl)-6-methyl-pyrazin-2-yl]amine hydrochloride, was identified through a medicinal chemistry program at Neurogen Corporation. The discovery and initial characterization of NGD 98-2 were detailed by Hodgetts et al. in the Journal of Medicinal Chemistry in 2011.[1] The synthesis of NGD 98-2 was achieved through an efficient 5-step process that did not require chromatographic purification.[1]

While the specific, step-by-step synthesis protocol is not fully detailed in publicly available literature, the key publication outlines the general synthetic methodologies developed for a series of pyrazine-based CRF1 receptor antagonists.[1]

Pharmacological Profile

Mechanism of Action

NGD 98-2 acts as a potent and selective antagonist at the CRF1 receptor. By binding to this receptor, it blocks the actions of endogenous CRF, thereby attenuating the stress response cascade.

Signaling Pathway of CRF1 Receptor and Inhibition by NGD 98-2

Caption: CRF1 receptor signaling cascade and the inhibitory action of NGD 98-2.

In Vitro Binding Affinity

NGD 98-2 demonstrates high affinity for the CRF1 receptor. The inhibitory constant (Ki) has been determined for both human and rat receptors.

| Receptor | Species | Ki (nM) | Reference |

| CRF1 | Human | 1.0 | [2] |

| CRF1 | Rat | 9.8 | [2] |

Preclinical Development

In Vivo Efficacy

Preclinical studies in rodents have demonstrated the in vivo efficacy of NGD 98-2 in models of stress and anxiety.

| Model | Species | Endpoint | Route | Dose/IC50 | Effect | Reference |

| CRF-induced Locomotor Activity | Rat | Locomotor Activity | Oral | 10 mg/kg | Significant antagonism | [3] |

| Restraint Stress-induced ACTH Release | Rat | Plasma ACTH | Oral | Dose-dependent | Reduction in ACTH increase | [3] |

| CRF-induced Fecal Pellet Output | Rat | Fecal Pellet Output | Oral | IC50 = 15.7 mg/kg | Reduction in fecal pellet output | [4] |

| Water Avoidance Stress-induced Fecal Pellet Output | Rat | Fecal Pellet Output | Oral | 30 mg/kg | 23-53% decrease | [4] |

Pharmacokinetics

NGD 98-2 is characterized as being orally bioavailable and brain penetrant.[1] However, specific pharmacokinetic parameters such as half-life, Cmax, and oral bioavailability percentage are not consistently reported in the available literature.

Experimental Protocols

CRF1 Receptor Radioligand Binding Assay

This protocol outlines a general method for determining the binding affinity of a compound to the CRF1 receptor.

Radioligand Binding Assay Workflow

Caption: General workflow for a CRF1 receptor radioligand binding assay.

Methodology:

-

Membrane Preparation: Membranes are typically prepared from rat cortical tissue or from cell lines stably expressing the human CRF1 receptor. The tissue or cells are homogenized in a suitable buffer and centrifuged to pellet the membranes, which are then washed and resuspended.

-

Radioligand: A radiolabeled CRF1 receptor ligand, such as [125I]ovine-CRF, is used at a concentration near its Kd.

-

Incubation: The membrane preparation is incubated with the radioligand and varying concentrations of the test compound (NGD 98-2). Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled CRF1 receptor antagonist.

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are then washed to remove unbound radioligand.

-

Detection and Analysis: The radioactivity retained on the filters is measured using a gamma counter. The data are then analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

CRF-induced Locomotor Activity in Rats

This protocol describes a general procedure to assess the ability of a CRF1 receptor antagonist to block CRF-induced hyperactivity.

CRF-induced Locomotor Activity Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Comparative analysis of ACTH and corticosterone sampling methods in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of N-(1-ethylpropyl)-[3-methoxy-5-(2-methoxy-4-trifluoromethoxyphenyl)-6-methyl-pyrazin-2-yl]amine 59 (NGD 98-2): an orally active corticotropin releasing factor-1 (CRF-1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Locomotor Exercise Enhances Supraspinal Control of Lower-Urinary-Tract Activity to Improve Micturition Function after Contusive Spinal-Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

NGD 98-2 Hydrochloride: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

NGD 98-2 hydrochloride is a potent, selective, and orally bioavailable antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). As a brain-penetrant small molecule, it has emerged as a valuable tool in neuroscience research for investigating the role of the CRF system in stress, anxiety, depression, and other neuropsychiatric disorders. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and visualizations of its associated signaling pathways and experimental workflows.

Introduction

Corticotropin-releasing factor (CRF) is a key mediator of the endocrine, autonomic, and behavioral responses to stress.[1] The actions of CRF are primarily mediated through two G-protein coupled receptors, CRF1 and CRF2.[1] The CRF1 receptor, in particular, has been implicated in the pathophysiology of anxiety and depression, making it a significant target for therapeutic intervention.[2] this compound is a high-affinity antagonist for the CRF1 receptor, demonstrating potential for elucidating the therapeutic benefits of CRF1 signaling blockade.[3][4]

Physicochemical and Pharmacological Properties

This compound is chemically identified as N-(1-Ethylpropyl)-3-methoxy-5-[2-methoxy-4-(trifluoromethoxy)phenyl]-6-methyl-2-pyrazinamine hydrochloride.[3] Its key properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | N-(1-Ethylpropyl)-3-methoxy-5-[2-methoxy-4-(trifluoromethoxy)phenyl]-6-methyl-2-pyrazinamine hydrochloride | [3] |

| Molecular Formula | C₁₉H₂₄F₃N₃O₃·HCl | [5] |

| Molecular Weight | 435.87 g/mol | [5] |

| Purity | ≥98% (HPLC) | [3] |

| Solubility | Soluble to 100 mM in DMSO and to 5 mM in water with gentle warming. | [5] |

| Storage | Desiccate at room temperature. | [5] |

| Mechanism of Action | High-affinity antagonist of the CRF1 receptor. | [3] |

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 3.1: In Vitro Binding Affinity

| Parameter | Species | Value | Reference |

| Ki | Human | 1.0 nM | [4] |

| Ki | Rat | 9.8 nM | [4] |

Table 3.2: In Vivo Efficacy in Rodent Models

| Experimental Model | Species | Route of Administration | Dose Range | Effect | Reference |

| CRF-induced Locomotor Activity | Rat | Oral (og) | 10 mg/kg | Significantly antagonized CRF-induced locomotor activity. | [2] |

| Restraint Stress-induced ACTH Increase | Rat | Oral (og) | Dose-dependent | Dose-dependently reduced restraint stress-induced increases in plasma ACTH. | [2] |

| CRF-induced Fecal Pellet Output (FPO) | Rat | Oral (og) | 3, 10, 30 mg/kg | Reduced CRF-induced FPO with an inhibitory IC50 of 15.7 mg/kg. | [2][4] |

| CRF-induced Fecal Pellet Output (FPO) | Rat | Subcutaneous (sc) | 30 mg/kg | Inhibited icv CRF-induced FPO by 71%. | [4] |

| Water Avoidance Stress (WAS)-induced FPO | Rat | Oral (og) | 30 mg/kg | Decreased WAS-induced FPO by 23-53%. | [2] |

Mechanism of Action and Signaling Pathways

This compound exerts its effects by competitively binding to the CRF1 receptor, thereby blocking the downstream signaling cascades initiated by the endogenous ligand, CRF. The primary signaling pathway activated by the CRF1 receptor involves the Gs alpha subunit of its coupled G-protein, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[3] However, CRF1 receptor activation can also couple to other G-proteins, such as Gq to activate the phospholipase C (PLC) pathway and Gi to inhibit adenylyl cyclase or activate other signaling cascades like the Src and ERK1/2 pathways.[2][5]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

CRF1 Receptor Binding Assay (Radioligand Displacement)

This protocol outlines a method to determine the binding affinity (Ki) of NGD 98-2 at the CRF1 receptor.

Materials:

-

Cell membranes expressing the human or rat CRF1 receptor.

-

Radioligand: [¹²⁵I]Sauvagine.[6]

-

Non-specific binding control: Unlabeled Sauvagine (0.5 µM).[6]

-

This compound at various concentrations.

-

Assay buffer.

-

Scintillation counter.

Procedure:

-

Prepare a dilution series of this compound.

-

In a microplate, combine the cell membranes, [¹²⁵I]Sauvagine (at a concentration near its Kd, e.g., 0.075 nM), and either assay buffer (for total binding), unlabeled Sauvagine (for non-specific binding), or a concentration of NGD 98-2.[6]

-

Incubate the mixture for a specified time and temperature to reach equilibrium (e.g., 120 minutes at room temperature).[6]

-

Separate the bound from free radioligand by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the NGD 98-2 concentration to determine the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

In Vivo Rodent Studies

The following protocols are generalized for conducting in vivo studies in rats to assess the efficacy of this compound.

Animals:

-

Adult male Sprague-Dawley rats (280-320 g) are commonly used.[7]

-

Animals should be housed under controlled conditions with a 12-hour light/dark cycle and ad libitum access to food and water.[7]

-

All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Drug Preparation:

-

For oral administration, this compound can be suspended in 0.5% methylcellulose in distilled water with 0.1% triacetin. The suspension should be sonicated and stirred overnight.[7]

Procedure for Cannulation:

-

Anesthetize the rat and place it in a stereotaxic apparatus.

-

Drill a burr hole in the skull over the target lateral ventricle. Stereotaxic coordinates from bregma for the right lateral ventricle can be: AP = +0.6 mm, ML = +1.6 mm, DV = -4.5 mm.[8]

-

Implant a stainless-steel guide cannula and fix it to the skull with dental acrylic.

-

Insert a stylet into the guide cannula to maintain patency.

-

Allow the animal to recover for 3-5 days before injections.[8]

Procedure for Injection:

-

Gently restrain the conscious animal.

-

Remove the stylet and insert an injector cannula connected to a microsyringe via polyethylene tubing.

-

Infuse the desired volume (e.g., 5 µL) of CRF solution or vehicle at a slow, controlled rate (e.g., 1 µL/min) using an infusion pump.[8]

Procedure:

-

Weigh the animal to determine the correct dosing volume (typically not exceeding 10 ml/kg).[9]

-

Use an appropriately sized, blunt-tipped gavage needle (e.g., 16-18 gauge for adult rats).[10]

-

Gently restrain the rat and pass the gavage needle over the tongue into the esophagus to the pre-measured depth.

-

Administer the NGD 98-2 suspension slowly.

-

Monitor the animal for any signs of distress.

Procedure:

-

Use an appropriate needle size (e.g., 25-gauge).[11]

-

Grasp the loose skin over the dorsal neck and shoulder area to form a "tent".

-

Insert the needle into the base of the tented skin.

-

Aspirate to ensure a blood vessel has not been entered.

-

Inject the solution and withdraw the needle.

Behavioral and Physiological Assessments

Procedure:

-

Acclimate the animals to the testing room for at least 30-60 minutes.[12]

-

Place the animal in the center of an open field apparatus (e.g., a 42 x 42 cm box).[13]

-

Record activity for a set duration (e.g., 5-15 minutes) using an automated tracking system or video recording.[4][13]

-

Parameters to measure include total distance traveled, time spent in the center versus the periphery, and rearing frequency.[4]

-

Clean the apparatus thoroughly between animals.[12]

Procedure:

-

Individually house the rats in clean cages with a wire mesh floor.[14]

-

Following drug administration and/or stress induction, count the number of fecal pellets produced over a specified time period (e.g., 60 minutes).[4]

Procedure:

-

Collect whole blood via an appropriate method (e.g., tail vein, cardiac puncture) into tubes containing EDTA as an anticoagulant.

-

Separate the plasma by centrifugation, preferably in a refrigerated centrifuge.

-

Store plasma samples at -20°C or lower until analysis.

-

Quantify ACTH levels using a commercially available ELISA kit, following the manufacturer's instructions. This typically involves:

-

Adding plasma samples, standards, and controls to antibody-coated microplate wells.

-

Incubating with a biotinylated antibody and then an HRP-conjugated streptavidin.

-

Adding a substrate solution to produce a colorimetric reaction.

-

Stopping the reaction and measuring the absorbance with a microplate reader.

-

Calculating ACTH concentrations based on the standard curve.

-

Conclusion

This compound is a well-characterized and potent CRF1 receptor antagonist that serves as an invaluable research tool for investigating the role of the CRF system in the central nervous system. Its oral bioavailability and brain penetrance make it suitable for a variety of in vivo experimental paradigms. The data and protocols presented in this guide are intended to provide researchers with a comprehensive resource to facilitate the design and execution of studies utilizing this compound.

References

- 1. CRF1 receptor signaling pathways are involved in stress-related alterations of colonic function and viscerosensitivity: implications for irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]

- 4. anilocus.com [anilocus.com]

- 5. Frontiers | CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms [frontiersin.org]

- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 7. The Newly Developed CRF1-Receptor Antagonists, NGD 98-2 and NGD 9002, Suppress Acute Stress-Induced Stimulation of Colonic Motor Function and Visceral Hypersensitivity in Rats | PLOS One [journals.plos.org]

- 8. Rat intracerebroventricular injection. [bio-protocol.org]

- 9. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]

- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 11. animalcare.ubc.ca [animalcare.ubc.ca]

- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 13. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A non-invasive method to evaluate gastrointestinal transit behaviour in rat - PMC [pmc.ncbi.nlm.nih.gov]

The Role of CRF1 Antagonists in Stress-Induced Pathology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Corticotropin-Releasing Factor Receptor 1 (CRF1) antagonists in mitigating the pathological consequences of stress. Stress-related disorders, including anxiety, depression, and substance abuse, represent a significant global health burden. The Corticotropin-Releasing Factor (CRF) system, and specifically the CRF1 receptor, has been identified as a key mediator of the body's response to stress, making it a promising target for novel therapeutic interventions.[1][2] This document provides a comprehensive overview of the mechanism of action of CRF1 antagonists, a summary of key preclinical and clinical findings, detailed experimental protocols for their evaluation, and visualizations of the underlying biological pathways and experimental workflows.

The CRF System and the Hypothalamic-Pituitary-Adrenal (HPA) Axis

Corticotropin-Releasing Factor (CRF), a 41-amino acid neuropeptide, is the principal regulator of the hypothalamic-pituitary-adrenal (HPA) axis, the body's central stress response system.[3][4][5][6] In response to a stressor, the hypothalamus releases CRF, which then binds to CRF1 receptors on the anterior pituitary gland.[3][4] This binding event stimulates the secretion of adrenocorticotropic hormone (ACTH) into the bloodstream.[3][4][6] ACTH, in turn, acts on the adrenal cortex to trigger the release of glucocorticoids, such as cortisol in humans and corticosterone in rodents.[3][4] While this cascade is essential for adaptation to acute stress, chronic activation of the HPA axis can lead to a range of pathophysiological conditions.[1]

The CRF system is not limited to the HPA axis; CRF and its receptors are also widely distributed in extra-hypothalamic brain regions, including the amygdala, hippocampus, and prefrontal cortex, where they mediate behavioral and autonomic responses to stress.[7] There are two main CRF receptor subtypes, CRF1 and CRF2, which often have opposing effects.[8] The CRF1 receptor is primarily associated with the anxiogenic and activating effects of stress, while the CRF2 receptor is thought to be involved in the modulation and termination of the stress response.[9]

Mechanism of Action of CRF1 Antagonists

CRF1 receptor antagonists are a class of compounds that selectively block the binding of CRF to the CRF1 receptor, thereby inhibiting its downstream signaling.[8][10] By preventing the activation of the CRF1 receptor, these antagonists can attenuate the physiological and behavioral responses to stress.[8][10] In the HPA axis, this leads to a reduction in ACTH and glucocorticoid secretion.[11] In extra-hypothalamic brain regions, blockade of CRF1 receptors is associated with anxiolytic and antidepressant-like effects.[7]

The primary signaling pathway activated by the CRF1 receptor is the Gs-adenylyl cyclase-protein kinase A (PKA) pathway, leading to an increase in intracellular cyclic AMP (cAMP).[12][13] However, CRF1 receptors can also couple to other G-proteins and activate alternative signaling cascades, including the phospholipase C (PLC)-protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways.[12][14][15][16]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Development of CRF1 receptor antagonists as antidepressants and anxiolytics: progress to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 4. ovid.com [ovid.com]

- 5. SOP of fear conditioning test [ja.brc.riken.jp]

- 6. albany.edu [albany.edu]

- 7. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Fear Conditioning Assay in Mouse [bio-protocol.org]

- 10. animal.research.wvu.edu [animal.research.wvu.edu]

- 11. The corticotropin-releasing factor1 receptor antagonist R121919 attenuates the behavioral and endocrine responses to stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. protocols.io [protocols.io]

- 13. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]

- 14. dpi.nsw.gov.au [dpi.nsw.gov.au]

- 15. Frontiers | CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms [frontiersin.org]

- 16. An integrated map of corticotropin-releasing hormone signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

NGD 98-2 Hydrochloride: Application Notes and Protocols for In Vivo Rat Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of NGD 98-2 hydrochloride in in vivo rat studies. NGD 98-2 is a potent, orally bioavailable, and brain-penetrant antagonist of the corticotropin-releasing factor receptor 1 (CRF1), a key component of the hypothalamic-pituitary-adrenal (HPA) axis involved in the body's stress response.[1][2]

Mechanism of Action

This compound exerts its effects by selectively binding to and blocking the CRF1 receptor, thereby inhibiting the downstream signaling cascade initiated by corticotropin-releasing factor (CRF).[1] This action effectively blunts the physiological responses to stress, including the release of adrenocorticotropic hormone (ACTH) from the pituitary gland.[3][4] The antagonism of the CRF1 receptor by NGD 98-2 makes it a valuable tool for investigating the role of the CRF system in stress-related disorders.

Caption: Signaling pathway of the HPA axis and the antagonistic action of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from in vitro and in vivo rat studies.

Table 1: In Vitro Receptor Binding Affinity

| Parameter | Value | Receptor | Reference |

| Ki | 1 nM | CRF1 | [1] |

Table 2: In Vivo Efficacy in Rat Models

| Model | Route | Dose (mg/kg) | Effect | Reference |

| CRF-induced Locomotor Activity | Oral | 10 | Significant antagonism | [2] |

| Restraint Stress-induced ACTH Increase | Oral | Dose-dependent | Reduction in plasma ACTH | [2] |

| icv CRF-induced Fecal Pellet Output | Oral | 3, 10, 30 | IC50 = 15.7 mg/kg; 67-87% blockade at 30 mg/kg | [5][6] |

| icv CRF-induced Fecal Pellet Output | SC | 30 | 71% inhibition | [5] |

| ip CRF-induced Fecal Pellet Output | SC | 30 | 59% inhibition | [7] |

| Water Avoidance Stress-induced FPO | Oral | 3, 10, 30 | 23-53% decrease | [6] |

Experimental Protocols

Detailed methodologies for key in vivo rat studies are provided below.

Restraint Stress-Induced ACTH Elevation Model

This model is used to evaluate the efficacy of NGD 98-2 in attenuating the HPA axis response to an acute psychological stressor.

Materials:

-

Male Sprague-Dawley or Wistar rats (250-300 g)

-

This compound

-

Vehicle (0.5% methylcellulose in distilled water with 0.1% triacetin)[5]

-

Restraint tubes appropriate for the size of the rats

-

Blood collection supplies (e.g., EDTA-coated tubes, syringes)

-

Centrifuge

-

ACTH ELISA kit

Procedure:

-

Acclimation: House rats in a controlled environment (12-hour light/dark cycle, ad libitum access to food and water) for at least one week prior to the experiment. Handle rats for several days to acclimate them to the researchers.

-

Drug Administration:

-

Prepare a suspension of this compound in the vehicle. Sonicate and stir overnight to ensure a homogenous suspension.[5]

-

Administer NGD 98-2 or vehicle orally (og) via gavage at the desired dose (e.g., 3, 10, 30 mg/kg). A typical administration time is 180 minutes before the onset of the stressor.[8]

-

-

Restraint Stress:

-

Blood Collection:

-

Immediately following the restraint period, collect blood samples from the tail vein or via cardiac puncture under anesthesia.[10] Collect blood into EDTA-coated tubes to prevent coagulation.

-

-

Plasma Preparation and ACTH Measurement:

-

Centrifuge the blood samples to separate the plasma.

-

Store plasma samples at -80°C until analysis.

-

Measure plasma ACTH concentrations using a commercially available ELISA kit, following the manufacturer's instructions.[10]

-

Caption: Experimental workflow for the restraint stress-induced ACTH elevation model in rats.

CRF-Induced Locomotor Activity Model

This model assesses the ability of NGD 98-2 to block the behavioral activating effects of centrally administered CRF.

Materials:

-

Male Sprague-Dawley rats with intracerebroventricular (icv) cannulae

-

This compound

-

Vehicle (0.5% methylcellulose in distilled water with 0.1% triacetin)[5]

-

Corticotropin-releasing factor (CRF)

-

Sterile saline

-

Locomotor activity chambers equipped with infrared beams[12]

Procedure:

-

Surgical Preparation: Surgically implant guide cannulae into the lateral ventricle of the rats under anesthesia. Allow for a recovery period of at least one week.

-

Acclimation: Acclimate the rats to the locomotor activity chambers for a set period (e.g., 30-60 minutes) for several days before the experiment.

-

Drug Administration:

-

Administer NGD 98-2 (e.g., 10 mg/kg, og) or vehicle 180 minutes prior to the CRF challenge.[8]

-

-

CRF Administration:

-

Administer CRF (e.g., 0.1-1.0 µg in sterile saline) or saline via the icv cannula.[13]

-

-

Locomotor Activity Recording:

-

Immediately after the icv injection, place the rats in the locomotor activity chambers and record their horizontal and vertical movements for a specified duration (e.g., 60-120 minutes).[12]

-

-

Data Analysis: Analyze the data for total distance traveled, ambulatory counts, and vertical counts.

Caption: Experimental workflow for the CRF-induced locomotor activity model in rats.

Water Avoidance Stress (WAS) - Induced Fecal Pellet Output Model

This model evaluates the effect of NGD 98-2 on a stress-induced gastrointestinal response.

Materials:

-

Male Wistar or Sprague-Dawley rats (280-320 g)[8]

-

This compound

-

Vehicle (0.5% methylcellulose in distilled water with 0.1% triacetin)[5]

-

Plexiglass cages

-

A small platform (e.g., 8x8 cm)

Procedure:

-

Acclimation: Acclimate the rats to the housing facility for at least one week.

-

Drug Administration:

-

Administer NGD 98-2 (e.g., 3, 10, 30 mg/kg, og) or vehicle 180 minutes before the WAS procedure.[8]

-

-

Water Avoidance Stress:

-

Fecal Pellet Count:

-

At the end of the 60-minute session, remove the rat and count the number of fecal pellets expelled.[15]

-

-

Data Analysis: Compare the number of fecal pellets between the different treatment groups.

Caption: Experimental workflow for the Water Avoidance Stress-induced fecal pellet output model.

Safety and Toxicology

NGD 98-2 has been reported to have acceptable properties and minimal toxicity in preclinical studies.[2][3] However, as with any investigational compound, appropriate safety precautions should be taken. Researchers should consult the material safety data sheet (MSDS) and conduct their own risk assessments. For chronic studies, it is advisable to include a satellite group for toxicological evaluation, monitoring parameters such as body weight, food and water intake, clinical signs, and, at termination, hematology, clinical chemistry, and histopathology.

Pharmacokinetics

NGD 98-2 is characterized as orally bioavailable and brain penetrant.[1][2] Specific pharmacokinetic parameters such as half-life, Cmax, and Tmax in rats are not extensively detailed in the currently available public literature. Researchers may need to conduct pharmacokinetic studies to determine the optimal dosing regimen for their specific experimental paradigm.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The Newly Developed CRF1-Receptor Antagonists, NGD 98-2 and NGD 9002, Suppress Acute Stress-Induced Stimulation of Colo… [ouci.dntb.gov.ua]

- 5. The Newly Developed CRF1-Receptor Antagonists, NGD 98-2 and NGD 9002, Suppress Acute Stress-Induced Stimulation of Colonic Motor Function and Visceral Hypersensitivity in Rats | PLOS One [journals.plos.org]

- 6. The newly developed CRF1-receptor antagonists, NGD 98-2 and NGD 9002, suppress acute stress-induced stimulation of colonic motor function and visceral hypersensitivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. Chronic restraint stress produces sex-specific behavioral and molecular outcomes in the dorsal and ventral rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]